[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O6/c1-18-14-22(32(35)36)11-12-25(18)31-28(33)21(17-30)15-19-10-13-26(37-2)27(16-19)38-29(34)24-9-5-7-20-6-3-4-8-23(20)24/h3-16H,1-2H3,(H,31,33)/b21-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRSWGDXSUDEJD-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate, with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be broken down into key components that contribute to its biological activity:
- Molecular Formula : C19H16N4O5
- Molecular Weight : 380.4 g/mol
- IUPAC Name : (E)-2-cyano-3-(2-methoxy-4-nitroanilino)-N-(2-phenylacetyl)prop-2-enamide
Cytotoxicity
Recent studies have indicated that derivatives of naphthoquinone, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the cytotoxic effects against breast cancer cell line MDA-MB-231, the compound demonstrated potent activity compared to standard chemotherapeutic agents such as cisplatin.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Target Compound | MDA-MB-231 | 0.4 | 78.75 times more potent |
| Target Compound | SUIT-2 | 0.8 | Less potent than cisplatin |
| Target Compound | HT-29 | 0.5 | 50.8 times more potent |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness as a potential anticancer agent.
The mechanism through which the compound exerts its cytotoxic effects is primarily through the induction of apoptosis in cancer cells. Morphological changes observed in treated cells include nuclear condensation and fragmentation, which are indicative of apoptosis. Flow cytometric analysis further confirmed these findings, demonstrating an increase in sub-G1 phase cells, a hallmark of apoptosis.
Figure 1: Apoptotic Induction Mechanism
Apoptosis Induction
Note: This figure illustrates the apoptotic pathway activated by the target compound.
Case Studies
-
Study on MDA-MB-231 Cells :
In vitro studies revealed that the target compound significantly increased apoptosis rates in MDA-MB-231 cells when treated at concentrations as low as 10 µM. The study utilized Hoechst 33,258 staining to visualize apoptotic nuclei and confirmed that the compound effectively induces programmed cell death. -
Topoisomerase II Inhibition :
Another critical mechanism identified involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Docking studies showed that the target compound binds effectively within the active site of topoisomerase II, competing with established inhibitors like doxorubicin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
